molecular formula C6H5ClO3S2 B13154677 5-Acetylthiophene-3-sulfonyl chloride

5-Acetylthiophene-3-sulfonyl chloride

Cat. No.: B13154677
M. Wt: 224.7 g/mol
InChI Key: APONHPQHPLQQGU-UHFFFAOYSA-N
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Description

5-Acetylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylthiophene. One common method is the reaction of 5-acetylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Acetylthiophene-3-sulfonyl chloride can undergo various chemical reactions, including:

    Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.

    Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or neutral conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Electrophilic Substitution: Products include halogenated or nitrated derivatives of 5-acetylthiophene.

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Oxidation: Products include 5-acetylthiophene-3-sulfonic acid.

    Reduction: Products include 5-(1-hydroxyethyl)thiophene-3-sulfonyl chloride.

Scientific Research Applications

5-Acetylthiophene-3-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of thiophene-based polymers and materials with electronic and optoelectronic properties.

    Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The acetyl group can also participate in various chemical reactions, further expanding the compound’s utility.

Comparison with Similar Compounds

Similar Compounds

    5-Acetylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.

    5-Bromo-2-acetylthiophene: Contains a bromine atom instead of a sulfonyl chloride group.

    5-Acetylthiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

Uniqueness

5-Acetylthiophene-3-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The position of the sulfonyl chloride group at the 3-position also influences the compound’s reactivity and properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H5ClO3S2

Molecular Weight

224.7 g/mol

IUPAC Name

5-acetylthiophene-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClO3S2/c1-4(8)6-2-5(3-11-6)12(7,9)10/h2-3H,1H3

InChI Key

APONHPQHPLQQGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)S(=O)(=O)Cl

Origin of Product

United States

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